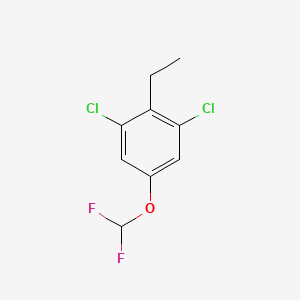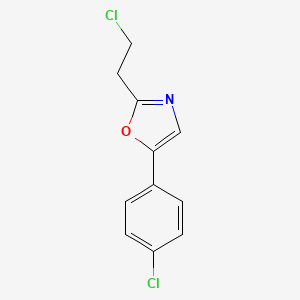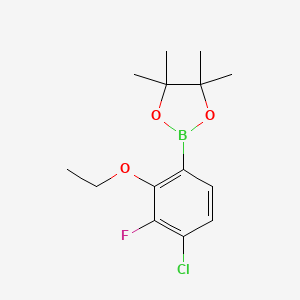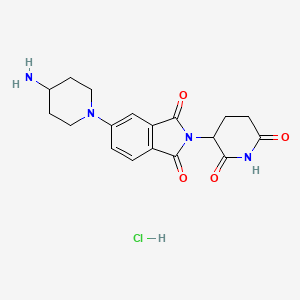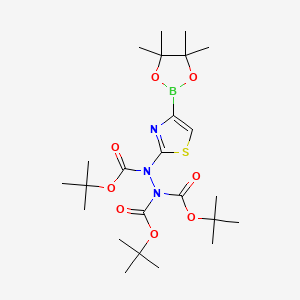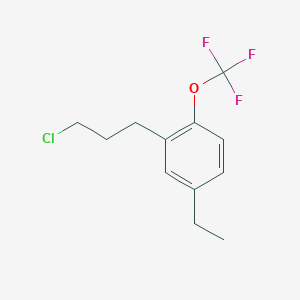![molecular formula C32H31N3O8S B14038411 N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine](/img/structure/B14038411.png)
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Glu(Edans)-OH is a compound that combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with glutamic acid (Glu) and the fluorescent dye Edans (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). This compound is commonly used in peptide synthesis and fluorescence-based assays due to its unique properties, including its ability to self-assemble and its fluorescent characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(Edans)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid support. The Fmoc group is used to protect the amino group of the glutamic acid during the synthesis. The Edans dye is then coupled to the glutamic acid through its amino group .
Industrial Production Methods
Industrial production of Fmoc-Glu(Edans)-OH follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
化学反应分析
Types of Reactions
Fmoc-Glu(Edans)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Fluorescence Quenching: Interaction with quenching agents that affect its fluorescent properties.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide reagents such as HBTU or HATU in the presence of a base like DIPEA.
Fluorescence Quenching: Various quenching agents depending on the specific application.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and quenched fluorescent compounds .
科学研究应用
Fmoc-Glu(Edans)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled peptides for studying peptide interactions and dynamics.
Biology: Employed in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions and enzyme activities.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research for imaging and targeting specific cells.
Industry: Applied in the production of biosensors and other analytical devices that require fluorescent labeling
作用机制
The mechanism by which Fmoc-Glu(Edans)-OH exerts its effects is primarily through its fluorescent properties. The Edans dye absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and quantification of the compound in various assays. The Fmoc group protects the amino group during synthesis, ensuring the correct assembly of the peptide chain .
相似化合物的比较
Similar Compounds
Fmoc-Glu(Abz)-OH: Similar to Fmoc-Glu(Edans)-OH but uses the Abz (2-aminobenzoic acid) dye instead of Edans.
Fmoc-Glu(Dabcyl)-OH: Uses the Dabcyl (4-(dimethylamino)azobenzene-4-carboxylic acid) dye, which is a quencher rather than a fluorescent dye.
Uniqueness
Fmoc-Glu(Edans)-OH is unique due to its combination of the Fmoc protecting group, glutamic acid, and the Edans fluorescent dye. This combination allows for the synthesis of fluorescently labeled peptides with specific properties, making it highly valuable in various research and industrial applications .
属性
分子式 |
C32H31N3O8S |
|---|---|
分子量 |
617.7 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(5-sulfonaphthalen-1-yl)amino]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H31N3O8S/c33-30(36)16-15-28(31(37)38)35(18-17-34-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,34H,15-19H2,(H2,33,36)(H,37,38)(H,40,41,42)/t28-/m0/s1 |
InChI 键 |
IRNOEBNIVVDGAV-NDEPHWFRSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


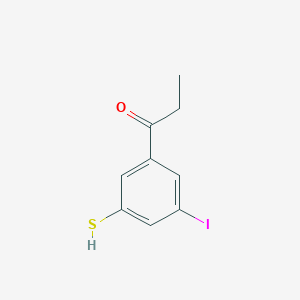
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)
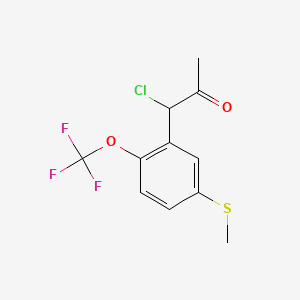
![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
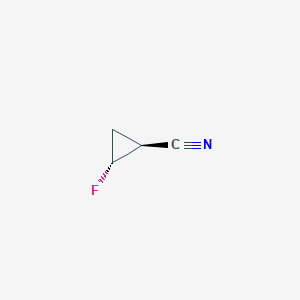
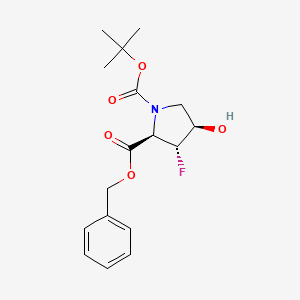
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
